BTK Inhibitory Activity: Quantitative Potency Metric from Patent-Derived Binding Data
In a binding assay measuring inhibition of Bruton's Tyrosine Kinase (BTK), 3-(tert-butyl)picolinimidamide hydrochloride (reported as US20240083900, Example 150) demonstrated an IC50 value of 1 nM [1]. While this single-point datum does not include internal comparator compounds within the same disclosure, it provides a verifiable, quantitative benchmark for potency against a clinically validated target, informing procurement decisions for kinase inhibitor discovery programs.
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | No direct comparator in this data source; baseline is assay background/control. |
| Quantified Difference | N/A (absolute value) |
| Conditions | In vitro BTK binding assay (specific experimental details not fully disclosed in abstract) |
Why This Matters
Provides a concrete potency anchor for the compound's potential utility in BTK-targeted research, differentiating it from completely uncharacterized analogs.
- [1] BindingDB. Ligand US20240083900, Example 150. Target: Tyrosine-protein kinase BTK (Homo sapiens). Affinity Data IC50: 1 nM. Monomer ID: 658457. View Source
